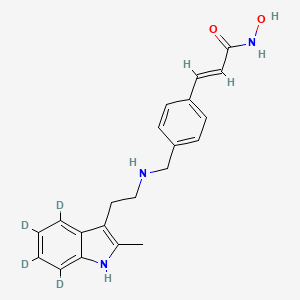
Panobinostat-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
帕诺比诺斯塔特-d4 是帕诺比诺斯塔特的一种氘代形式,是一种有效的组蛋白脱乙酰酶抑制剂。组蛋白脱乙酰酶抑制剂通过改变组蛋白的乙酰化状态在调节基因表达中起着至关重要的作用,从而影响染色质结构和基因转录。帕诺比诺斯塔特-d4 主要用于科学研究,以研究帕诺比诺斯塔特的药代动力学和药效学,因为氘原子可以提供有关化合物代谢途径和稳定性的见解。
准备方法
合成路线和反应条件: 帕诺比诺斯塔特-d4 的合成涉及几个关键步骤:
起始原料: 合成从市售的 4-(氯甲基)苯甲醛开始。
维蒂希-霍纳反应: 该起始原料通过维蒂希-霍纳反应转化为 (E)-甲基 3-[4-(氯甲基)苯基]丙烯酸酯。
缩合: 然后将中间体与 2-(2-甲基-1H-吲哚-3-基)乙胺缩合形成 (E)-甲基 3-[4-({[2-(2-甲基-1H-吲哚-3-基)乙基]氨基}甲基)苯基]丙烯酸酯。
亲核取代: 进行亲核取代反应以生成所需的化合物.
工业生产方法: 帕诺比诺斯塔特-d4 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高效反应器和纯化技术以确保最终产品的纯度和产量。
化学反应分析
反应类型: 帕诺比诺斯塔特-d4 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的代谢产物。
还原: 还原反应可以修饰化合物中存在的官能团。
取代: 亲核取代反应在帕诺比诺斯塔特-d4 的合成和修饰中很常见。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 亲核取代反应通常涉及氢氧化钠和碳酸钾等试剂。
主要产物: 从这些反应形成的主要产物包括帕诺比诺斯塔特-d4 的各种代谢产物和衍生物,这些代谢产物和衍生物因其生物活性和稳定性而得到研究 .
科学研究应用
帕诺比诺斯塔特-d4 具有广泛的科学研究应用:
化学: 它用于研究组蛋白脱乙酰酶抑制剂的化学性质和反应性。
生物学: 研究人员使用帕诺比诺斯塔特-d4 来研究组蛋白脱乙酰酶抑制剂在基因表达和染色质重塑中的作用。
医学: 该化合物因其在治疗癌症,特别是多发性骨髓瘤方面的潜在治疗应用而得到研究。
作用机制
帕诺比诺斯塔特-d4 通过抑制组蛋白脱乙酰酶发挥作用。这些酶负责从组蛋白中去除乙酰基,导致染色质浓缩和转录抑制。通过抑制组蛋白脱乙酰酶,帕诺比诺斯塔特-d4 增加了组蛋白的乙酰化,从而导致开放的染色质结构和增加的基因转录。 这种机制导致癌细胞的细胞周期阻滞和凋亡 .
类似化合物:
伏立诺他: 另一种用于癌症治疗的组蛋白脱乙酰酶抑制剂。
罗米地辛: 一种有效的组蛋白脱乙酰酶抑制剂,具有类似的应用。
贝利诺他: 用于治疗周围T细胞淋巴瘤。
独特性: 帕诺比诺斯塔特-d4 由于其氘代形式而具有独特性,它提供了增强的稳定性,并允许进行详细的药代动力学研究。 氘原子的存在可以减缓化合物的代谢降解,从而提供有关其生物学效应的更准确数据 .
总之,帕诺比诺斯塔特-d4 是科学研究中的一种有价值的化合物,它提供了对组蛋白脱乙酰酶抑制剂的机制和治疗潜力的见解。其独特的特性使其成为研究基因表达、癌症治疗和药物开发的重要工具。
相似化合物的比较
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A potent histone deacetylase inhibitor with similar applications.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Panobinostat-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic degradation of the compound, providing more accurate data on its biological effects .
生物活性
Panobinostat-d4, a deuterated form of panobinostat, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant biological activity in various cancer models. This compound is primarily utilized in research settings to study the effects of HDAC inhibition on cancer cell proliferation, apoptosis, and other cellular processes.
This compound functions by inhibiting the activity of HDACs, which leads to increased acetylation of histones and non-histone proteins. This modification can result in altered gene expression patterns, promoting apoptosis and inhibiting cell proliferation. The compound has shown efficacy against multiple cancer types, including lung cancer and gliomas.
In Vitro Studies
- Cell Line Sensitivity : this compound has been shown to inhibit growth in a variety of human and mouse cancer cell lines. For instance:
- Apoptosis Induction : this compound has been reported to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
- Combination Therapies : Research indicates that this compound can enhance the efficacy of other therapeutic agents. For example, studies have shown that combining panobinostat with bortezomib results in synergistic effects against high-grade gliomas .
In Vivo Studies
- Xenograft Models : In animal models, this compound has demonstrated significant tumor regression. For instance, in SCLC mouse xenograft models treated with 20 mg/kg doses, notable tumor reduction was observed .
- Resistance Mechanisms : Despite its efficacy, resistance to this compound can develop over time. Studies have identified metabolic adaptations in resistant cells, including increased dependence on mitochondrial energetics for survival . Targeting these metabolic pathways alongside HDAC inhibition may improve therapeutic outcomes.
Case Studies and Clinical Implications
- Multiple Myeloma : Panobinostat has been extensively studied in refractory or relapsed multiple myeloma cases, showing promising results when used as part of combination therapies .
- Gastric Cancer : In gastric cancer models, panobinostat sensitizes cells to other treatments by modifying chromatin structure and enhancing apoptosis .
Data Summary
| Cancer Type | IC50 Range (nM) | In Vivo Efficacy | Combination Potential |
|---|---|---|---|
| Small Cell Lung Cancer | 4 - 175 | Tumor regression observed | Synergistic with bortezomib |
| Non-Small Cell Lung Cancer | 5 - 310 | Significant inhibition | Effective in combination therapies |
| Mesothelioma | 5 - 470 | Tumor regression observed | Enhances effects of standard treatments |
| Multiple Myeloma | Variable | Positive clinical outcomes | Used with various chemotherapeutics |
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D |
InChI 键 |
FPOHNWQLNRZRFC-KRLNZIKCSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H] |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















